molecular formula C9H10O2 B024908 (2S,3S)-(-)-3-Phenylglycidol CAS No. 104196-23-8

(2S,3S)-(-)-3-Phenylglycidol

Cat. No. B024908
M. Wt: 150.17 g/mol
InChI Key: PVALSANGMFRTQM-IUCAKERBSA-N
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Description

“(2S,3S)-(-)-3-Phenylglycidol” is a type of organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .


Synthesis Analysis

While specific synthesis methods for “(2S,3S)-(-)-3-Phenylglycidol” were not found, there are general methods for synthesizing similar compounds. For example, Ne-Trimethyllysine hydroxylase (TMLH) catalyzes the first step in mammalian biosynthesis of carnitine, which plays a crucial role in fatty acid metabolism .


Molecular Structure Analysis

The (2S,3S) notation indicates that the molecule has two chiral centers. The ‘2S’ and ‘3S’ denote the configuration of these chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of diastereomers, which “(2S,3S)-(-)-3-Phenylglycidol” is likely to be, can vary. They do not have the same overall shape, fit together in different ways, and experience different intermolecular attractions .

Scientific Research Applications

  • Enantiomeric Analysis of Chiral Amines : (2S,3S)-(-)-3-Phenylglycidol is used as a reagent for determining the enantiomeric excess (ee) of α-chiral amines through regioselective ring-opening. This application is valuable in the field of analytical chemistry for chiral analysis (Rodríguez-Escrich et al., 2005).

  • Synthesis of Heterocyclic Compounds : The compound is used in cascade reactions with NaN(3) to generate a variety of triazolooxazepinols, triazolodiazepinols, and triazolothiazepinols. These reactions are significant for the synthesis of complex organic molecules (Sau et al., 2011).

  • Inhibition of Cytosolic Epoxide Hydrolase : This compound acts as an enantioselective inhibitor of cytosolic epoxide hydrolase, an enzyme involved in the metabolism of epoxides. The (2S,3S)-enantiomer is particularly potent, which could have implications in pharmacology and toxicology (Dietze et al., 1991).

  • Biocatalysis : The biosynthesis of (2R,3R)-3-phenylglycidiol using Aspergillus fumigatus ZJUTZQ160 demonstrates the compound's role in the efficient preparation of optically active epoxides, highlighting its importance in biocatalytic processes (Zhang et al., 2014).

  • Ligand Optimization in Asymmetric Catalysis : (2S,3S)-3-Phenylglycidol derivatives are used to optimize P,S-ligands for asymmetric rhodium-catalyzed hydrogenation, demonstrating its application in the field of asymmetric synthesis and catalysis (Caldentey et al., 2011).

  • Aroma Compound Synthesis : The compound has been studied in the context of synthesizing aroma compounds, with specific stereoisomers correlating to different olfactory characteristics (Mosandl, 1983).

  • Development of Chiral Technologies : It plays a role in establishing the absolute stereochemistry of chiral intermediates early in drug discovery processes, showcasing its importance in pharmaceutical research (McConnell et al., 2007).

Safety And Hazards

While specific safety data for “(2S,3S)-(-)-3-Phenylglycidol” was not found, similar compounds such as 2,3-Dibromo-3-phenylpropionic acid have safety data sheets available. These sheets provide information on hazards, precautions, and first aid measures .

Future Directions

While specific future directions for “(2S,3S)-(-)-3-Phenylglycidol” were not found, research on similar compounds continues to be conducted .

properties

IUPAC Name

[(2S,3S)-3-phenyloxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVALSANGMFRTQM-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017349
Record name (2S,3S)-3-Phenyl-2-oxiranemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-(-)-3-Phenylglycidol

CAS RN

104196-23-8
Record name (2S,3S)-3-Phenyl-2-oxiranemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104196-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxiranemethanol, 3-phenyl-, (2S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104196238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-3-Phenyl-2-oxiranemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-trans-3-Phenyloxirane-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
EC Dietze, E Kuwano, J Casas, BD Hammock - Biochemical pharmacology, 1991 - Elsevier
The inhibition of murine cytosolic epoxide hydrolase has been studied with both racemic and enantiomerically pure trans-3-phenylglycidols. These compounds are the first …
Number of citations: 62 www.sciencedirect.com
PK Shee, H Yan, KD Walker - ACS Catalysis, 2020 - ACS Publications
β-Hydroxy-α-amino acids are noncanonical amino acids with two stereocenters and with useful applications in the pharmaceutical and agrochemical sectors. Here, a 5-methylidene-3,5-…
Number of citations: 2 pubs.acs.org
S Takano, M Yanase, K Ogasawara - Heterocycles (Sendai), 1989 - pascal-francis.inist.fr
Enantiodivergent synthesis of both enantiomers of ibuprofen from (2S,3S)-3-phenylglycidol CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple …
Number of citations: 22 pascal-francis.inist.fr
T Seiichi, Y Masashi, O Kunio - Chemistry Letters, 1989 - cir.nii.ac.jp
Preparation of Chiral Fluorine Compounds from (2S,3S)-3-Phenylglycidol | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学図書館の本をさがす …
Number of citations: 14 cir.nii.ac.jp
EC Dietze, E Kuwano, BD Hammock - International journal of biochemistry, 1993 - Elsevier
1. The kinetic parameters of the cytosolic epoxide hydrolase were examined with two sets of spectrophotometric substrates. The (2S,3S)- and (2R,3R)-enantiomers of 4-nitrophenyl trans…
Number of citations: 10 www.sciencedirect.com
S Morante‐Zarcero, AL Crego, I Sierra… - …, 2004 - Wiley Online Library
A capillary electrophoresis method for the simultaneous determination of phenylglycidol enantiomers in the presence of an excess of cinnamyl alcohol was developed. The effects of the …
S Kazemi - 2013 - repository.tudelft.nl
Traditional chemical processes show shortcomings caused by using volatile organic compounds as solvents during reactions and separations. Therefore, it is necessary to address this …
Number of citations: 1 repository.tudelft.nl
S Kazemi, CJ Peters, MC Kroon - Journal of Chemical & …, 2013 - ACS Publications
Volatile organic compounds can be replaced by more benign alternatives, such as ionic liquids (ILs) and supercritical carbon dioxide (scCO 2 ). Previously, we showed that ILs offer …
Number of citations: 6 pubs.acs.org
LG Higgins, JD Hayes - Chemico-biological interactions, 2011 - Elsevier
Transcription factor Nrf2 regulates genes encoding drug-metabolising enzymes and drug transporters, as well as enzymes involved in the glutathione, thioredoxin and peroxiredoxin …
Number of citations: 56 www.sciencedirect.com
S Morante-Zarcero, Y Pérez, I del Hierro… - … of Chromatography A, 2004 - Elsevier
A high-performance liquid chromatographic method has been developed for the simultaneous determination of phenylglycidol enantiomers and cinnamyl alcohol (CA). Separations …
Number of citations: 17 www.sciencedirect.com

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